![molecular formula C21H22N2O4 B2745702 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide CAS No. 1207018-22-1](/img/structure/B2745702.png)

2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

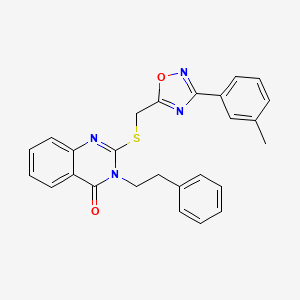

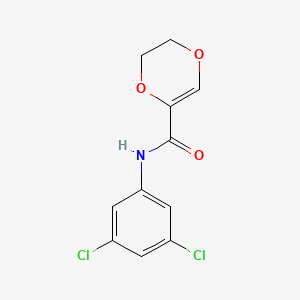

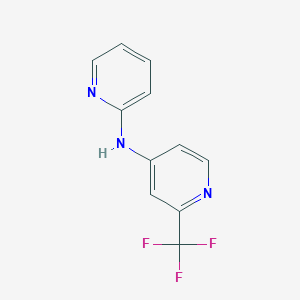

The compound contains a benzoxazole ring, which is a fused aromatic ring containing a benzene and an oxazole. Oxazoles are five-membered rings containing an oxygen atom and a nitrogen atom. The compound also contains an acetamide group, which is derived from acetic acid and contains a carbonyl (C=O) and a nitrogen. The presence of these functional groups can influence the compound’s reactivity and properties .

Molecular Structure Analysis

The molecular structure of a compound can greatly influence its properties and reactivity. For example, the benzoxazole ring in this compound is aromatic, meaning it is particularly stable and can participate in certain types of chemical reactions .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzoxazole and acetamide groups. For example, the nitrogen in the acetamide group could act as a nucleophile, attacking electrophilic (electron-poor) centers .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzoxazole and acetamide groups could influence the compound’s solubility, melting point, and boiling point .科学的研究の応用

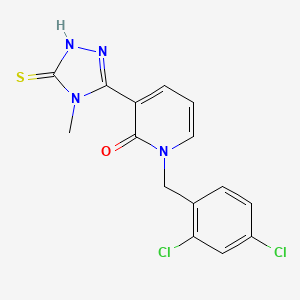

Molecular Structure and Inhibitory Activity

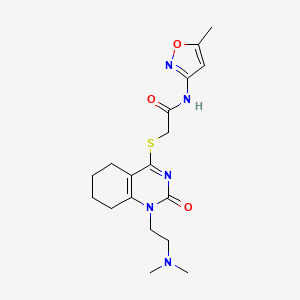

Caroxazone, structurally related to the chemical compound , acts as a potent monoamine oxidase (MAO) inhibitor. Its molecular structure, characterized by the oxazine ring, demonstrates electronic delocalization that contributes to its pharmacological action. The structural integrity and interactions, facilitated by intermolecular hydrogen bonding, play a crucial role in its inhibitory capabilities (Wouters et al., 1994).

Heterocyclic Chemistry and Synthesis

The compound's relevance extends into heterocyclic chemistry, where its derivatives participate in forming benzoxazasiloles through interactions with methyl(organyl)dichlorosilanes. This process leads to compounds that exhibit equilibrium with benzodioxazasilepines, highlighting the compound's versatility in synthesizing heterocyclic structures (Lazareva et al., 2017).

Anti-inflammatory Applications

A derivative synthesized for evaluating anti-inflammatory activity demonstrated promising results in both in vitro and in vivo models. This application underscores the potential therapeutic uses of derivatives in treating inflammation, with further research possibly expanding its applicability in pharmacology (Nikalje et al., 2015).

Metabolic Studies

Metabolic studies involving caroxazone, related to our compound of interest, shed light on its metabolic pathways in humans. Identifying various metabolites through synthesis and detection in urine samples illustrates the compound's metabolic diversity and potential for further pharmacokinetic studies (Bernardi et al., 1979).

Antitumor Activity

Research into quinazolinone analogues, sharing a structural framework with the compound , revealed significant antitumor activity across a spectrum of cancer cell lines. This indicates the compound's derivatives could play a vital role in developing new anticancer agents (Al-Suwaidan et al., 2016).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(2-oxo-1,3-benzoxazol-3-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4/c24-19(14-23-17-8-4-5-9-18(17)27-20(23)25)22-15-21(10-12-26-13-11-21)16-6-2-1-3-7-16/h1-9H,10-15H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFALGHERPDJKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)CN2C3=CC=CC=C3OC2=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2745619.png)

![4-(3-{3-[(2,5-Dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-3-oxopropyl)benzonitrile](/img/structure/B2745626.png)

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2745630.png)

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2745635.png)